

Application Notes and Protocols for ONX-0914 TFA in Combination Therapy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ONX-0914 TFA

Cat. No.: B10824678

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome, with primary activity against the chymotrypsin-like subunit LMP7 (low-molecular mass polypeptide-7 or $\beta 5i$) and the LMP2 ($\beta 1i$) subunit.[1][2][3] By selectively targeting the immunoproteasome, which is predominantly expressed in hematopoietic cells, ONX-0914 modulates immune responses with potentially fewer side effects compared to broader proteasome inhibitors.[4][5] These characteristics make it a compelling agent for the treatment of autoimmune diseases and various cancers, particularly in combination with other therapeutic agents to enhance efficacy and overcome resistance.[6][7] This document provides detailed application notes and protocols for the use of **ONX-0914 TFA** in combination with other therapies, based on preclinical and clinical research.

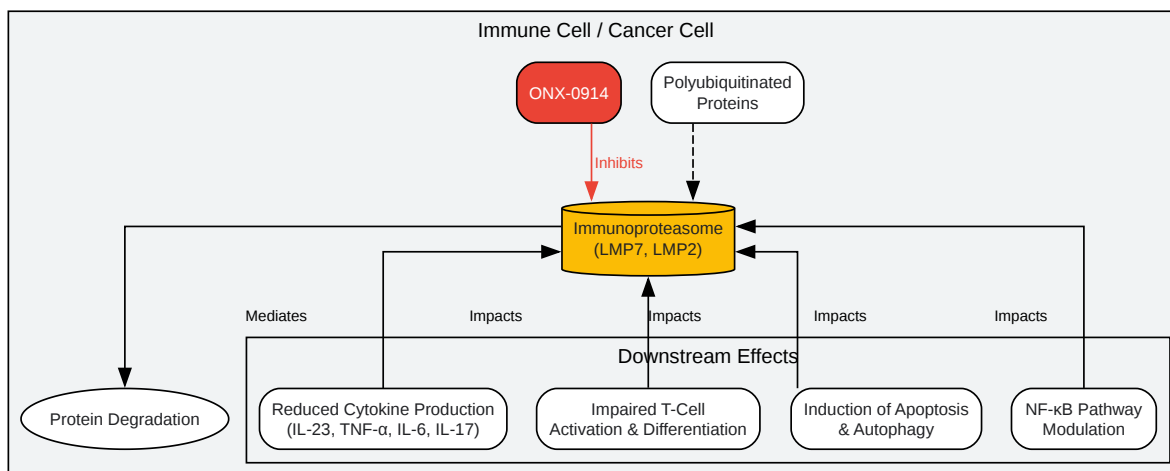
Mechanism of Action

ONX-0914 covalently and irreversibly binds to the active sites of the immunoproteasome subunits LMP7 and LMP2.[3] This inhibition leads to a disruption of protein homeostasis in immune cells, affecting several downstream signaling pathways. Key consequences of immunoproteasome inhibition by ONX-0914 include:

- **Reduced Inflammatory Cytokine Production:** ONX-0914 blocks the production of pro-inflammatory cytokines such as IL-23, TNF- α , IL-6, IL-17, IFN- γ , and IL-2.[2][5][8]

- **Inhibition of T-Cell Activation and Differentiation:** It impairs the activation and differentiation of T cells, including Th1 and Th17 lineages.[9][10]
- **Induction of Apoptosis and Autophagy:** In cancer cells, ONX-0914 can induce programmed cell death (apoptosis) and autophagy by causing an accumulation of misfolded proteins.[11]
- **Modulation of NF- κ B Signaling:** By stabilizing the NF- κ B inhibitor I κ B, proteasome inhibition can diminish the prolonged activation of the NF- κ B signaling pathway, which is often associated with inflammation and cancer.[4]

Signaling Pathway Overview



[Click to download full resolution via product page](#)

Caption: Mechanism of action of ONX-0914.

Combination Therapy Applications and Data

ONX-0914 has shown synergistic or additive effects when combined with various therapeutic agents across different disease models.

Combination with Proteasome Inhibitors in Multiple Myeloma

Studies have demonstrated that ONX-0914 can act synergistically with FDA-approved proteasome inhibitors, potentially overcoming drug resistance.[\[6\]](#)[\[7\]](#)

Combination Agent	Cell Lines	Effect	Reference
Bortezomib	MM1.S, RPMI-8226	Synergistic cytotoxicity	[6] [7]
Carfilzomib	MM1.S, RPMI-8226	Synergistic cytotoxicity	[6] [7]
Ixazomib	MM1.S, RPMI-8226	Synergistic cytotoxicity	[6] [7]
LU-102 ($\beta 2$ inhibitor)	MM cell lines	Synergistic cytotoxicity	[7]

Combination with Chemotherapy in Glioblastoma

In a preclinical model of glioblastoma, combining ONX-0914 with the standard chemotherapeutic agent temozolomide (TMZ) resulted in reduced tumor progression.[\[11\]](#)

Combination Agent	Model	Effect	Reference
Temozolomide (TMZ)	Mouse xenograft	Reduced tumor progression	[11]

Combination with Immunotherapy

Early-phase clinical trials are investigating the combination of immunoproteasome inhibitors like ONX-0914 with checkpoint inhibitors, aiming to enhance anti-tumor immune responses.[\[12\]](#)

Combination Agent	Cancer Type	Status	Reference
Pembrolizumab	Advanced Carcinoma	Early-phase trial	[12]
Nivolumab	Advanced Carcinoma	Early-phase trial	[12]

Combination with Anti-malarial Drugs

In vitro studies have explored the interaction of ONX-0914 with standard anti-malarial drugs against Plasmodium falciparum.

Combination Agent	P. falciparum Strains	Effect	Reference
Artemisinin (ART)	ART- and CQ-resistant	Synergistic activity	[3]
Chloroquine (CQ)	Not specified	Antagonistic activity	[3]

Experimental Protocols

The following are representative protocols for in vitro and in vivo studies involving ONX-0914 in combination therapies.

Protocol 1: In Vitro Synergism Study in Multiple Myeloma Cells

Objective: To determine the synergistic cytotoxic effect of ONX-0914 in combination with Bortezomib.

Materials:

- Multiple myeloma cell lines (e.g., MM1.S, RPMI-8226)
- RPMI-1640 medium supplemented with 10% FBS
- ONX-0914 TFA** (stock solution in DMSO)

- Bortezomib (stock solution in DMSO)
- Cell viability assay reagent (e.g., CellTiter-Glo®)
- 96-well plates

Procedure:

- Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of complete medium.
- Drug Preparation: Prepare serial dilutions of ONX-0914 and Bortezomib in culture medium.
- Treatment: Treat cells with ONX-0914 alone, Bortezomib alone, or the combination of both at various concentrations. Include a DMSO vehicle control.
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
- Viability Assessment: Measure cell viability using a luminescent-based assay according to the manufacturer's instructions.
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug alone. Determine the combination index (CI) using the Chou-Talalay method to assess synergism ($CI < 1$), additivity ($CI = 1$), or antagonism ($CI > 1$).



[Click to download full resolution via product page](#)

Caption: Workflow for in vitro synergism study.

Protocol 2: In Vivo Glioblastoma Xenograft Study

Objective: To evaluate the efficacy of ONX-0914 in combination with Temozolomide (TMZ) in a mouse xenograft model of glioblastoma.[\[11\]](#)

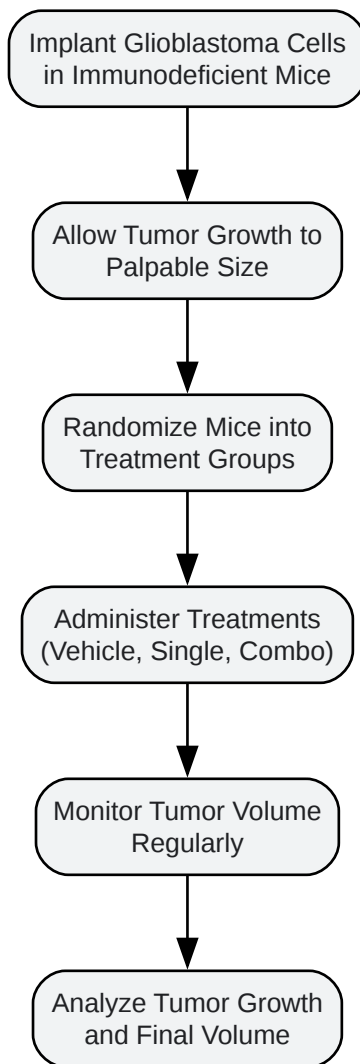
Materials:

- Immunodeficient mice (e.g., nude mice)
- Glioblastoma cell line (e.g., U87MG)
- **ONX-0914 TFA**
- Temozolomide (TMZ)
- Vehicle solution (e.g., 4% DMSO in PBS)
- Calipers for tumor measurement

Procedure:

- Tumor Implantation: Subcutaneously inject 5×10^6 U87MG cells into the flank of each mouse.
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).
- Randomization: Randomize mice into four treatment groups:
 - Vehicle control
 - ONX-0914 alone
 - TMZ alone
 - ONX-0914 + TMZ
- Treatment Administration:
 - Administer ONX-0914 (e.g., 15 mg/kg, intraperitoneally, 3 times weekly).[\[13\]](#)
 - Administer TMZ (dose and schedule as per established protocols).
- Tumor Monitoring: Measure tumor volume with calipers every 2-3 days.
- Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.

- Data Analysis: Compare tumor growth rates and final tumor volumes between the different treatment groups.



[Click to download full resolution via product page](#)

Caption: Workflow for in vivo xenograft study.

Concluding Remarks

ONX-0914 TFA, as a selective immunoproteasome inhibitor, holds significant promise for combination therapies in both oncology and autoimmune diseases. The presented data and protocols offer a foundational framework for researchers to explore and validate the therapeutic potential of ONX-0914 in combination with other agents. Further investigations into optimal

dosing, scheduling, and patient selection will be crucial for the clinical translation of these promising preclinical findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Dual-targeting proteasome inhibitor ONX-0914 demonstrates potent antiplasmodial activity for malaria treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low Neurotoxicity of ONX-0914 Supports the Idea of Specific Immunoproteasome Inhibition as a Side-Effect-Limiting, Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Onyx Pharmaceuticals Announces Cell Publication Demonstrating Selectivity of Immunoproteasome Inhibitor ONX 0914 | Technology Networks [technologynetworks.com]
- 6. An inhibitor of proteasome β 2 sites sensitizes myeloma cells to immunoproteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]
- 10. Frontiers | Immunoproteasome inhibition attenuates experimental psoriasis [frontiersin.org]
- 11. ONX-0914 Induces Apoptosis and Autophagy with p53 Regulation in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunoproteasome acted as immunotherapy 'coffee companion' in advanced carcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for ONX-0914 TFA in Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b10824678#onx-0914-tfa-in-combination-with-other-therapeutic-agents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com